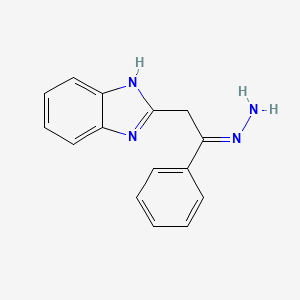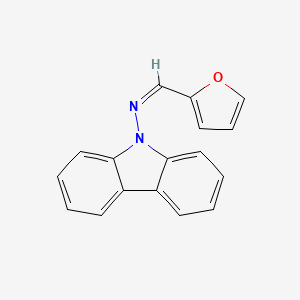![molecular formula C18H19NO B5911485 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one, commonly known as DMPP, is a synthetic compound that belongs to the class of α7 nicotinic acetylcholine receptor (nAChR) agonists. DMPP is a potent and selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems.
Mecanismo De Acción
DMPP acts as a selective agonist of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. Activation of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one by DMPP results in the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that lead to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. The activation of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one by DMPP has been shown to enhance synaptic plasticity, neuroprotection, and neurogenesis in the brain.
Biochemical and physiological effects:
DMPP has been shown to have a variety of biochemical and physiological effects in the brain and other tissues. DMPP has been shown to enhance the release of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that are involved in various cognitive and emotional processes. DMPP has been shown to enhance synaptic plasticity, neuroprotection, and neurogenesis in the brain, which are processes that are involved in learning, memory, and neuronal survival. DMPP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages as a research tool for studying α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one and its role in various neurological and psychiatric disorders. DMPP is a potent and selective agonist of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one, which allows for the specific activation of this receptor without affecting other receptors. DMPP has been extensively studied in animal models and has been shown to have a variety of beneficial effects on cognitive and emotional processes. However, there are also limitations to the use of DMPP in lab experiments. DMPP has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness as a therapeutic agent. DMPP also has poor bioavailability and is difficult to administer in vivo, which may limit its use in animal studies.
Direcciones Futuras
There are several potential future directions for research on DMPP and its therapeutic applications. One direction is to develop more potent and selective agonists of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one that have better pharmacokinetic properties and are more effective in vivo. Another direction is to investigate the role of α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one in other neurological and psychiatric disorders such as autism, bipolar disorder, and post-traumatic stress disorder. Finally, there is a need for more clinical trials to investigate the safety and efficacy of DMPP and other α7 3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one agonists in human subjects.
Métodos De Síntesis
DMPP can be synthesized by a multistep reaction starting from 2,4-dimethylacetophenone and 4-nitrobenzaldehyde. The first step involves the condensation of 2,4-dimethylacetophenone with 4-nitrobenzaldehyde in the presence of an acid catalyst to form 3-(2,4-dimethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the acylation of the amino group with phenylacetyl chloride in the presence of a base such as triethylamine to form DMPP.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. DMPP has been shown to enhance cognitive function, memory, and attention in animal models of Alzheimer's disease and aging. DMPP has also been shown to improve sensory gating and reduce auditory hallucinations in patients with schizophrenia. DMPP has been proposed as a potential treatment for depression due to its ability to increase the release of dopamine and serotonin in the brain.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-9-10-17(14(2)11-13)19-15(3)12-18(20)16-7-5-4-6-8-16/h4-12,19H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSFODYBOAAFIB-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dimethylanilino)-1-phenylbut-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)



![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)